molecular formula C12H10N2O3 B2828675 2-allyl-5-nitro-1(2H)-isoquinolinone CAS No. 400076-44-0

2-allyl-5-nitro-1(2H)-isoquinolinone

Cat. No. B2828675
CAS RN: 400076-44-0
M. Wt: 230.223
InChI Key: RAZGTJHPYZRYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-allyl-5-nitro-1(2H)-isoquinolinone (2ANIQ) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug development. It is a derivative of the isoquinoline group and is composed of an alkyl group and a nitro group. 2ANIQ has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. It has also been studied for its potential to act as an agonist of the G-protein coupled receptor PPARγ, which is involved in metabolic homeostasis.

Scientific Research Applications

Bioreductive Pro-Drug System

  • Bioreductive Activation for Drug Release : A study by Berry et al. (1997) demonstrated the potential of 5-substituted isoquinolin-1-ones in synthesizing compounds that undergo bioreductive activation, suggesting applications as pro-drugs for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).

Drug Design and Nucleic Acid Binding

  • Nucleic Acid Binding and Drug Design : Bhadra and Kumar (2011) highlighted the significance of isoquinoline alkaloids, including derivatives of 2-allyl-5-nitro-1(2H)-isoquinolinone, in binding with nucleic acids and their implications for drug design, focusing on anticancer properties and the development of new therapeutic agents (Bhadra & Kumar, 2011).

Catalysis and Synthesis

  • Catalytic Allylic Amination : Ragaini et al. (2004) explored the catalytic allylic amination of olefins by nitroarenes, including reactions involving electron-withdrawing groups, highlighting synthetic pathways for creating compounds with diverse functional groups (Ragaini et al., 2004).

Neuroprotection

  • Neuroprotective Effects : The neuroprotective effects of inhibiting poly(ADP-ribose) synthetase, using derivatives similar to this compound, were studied by Takahashi et al. (1997), suggesting a role in reducing brain damage in cerebral ischemia (Takahashi et al., 1997).

Photoinitiators for Polymerization

  • Photoinitiating Systems : Xiao et al. (2015) investigated derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione as photoinitiators for polymerization, showcasing their ability to initiate polymerization under visible light, which could have applications in the development of new materials (Xiao et al., 2015).

properties

IUPAC Name

5-nitro-2-prop-2-enylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14(16)17/h2-6,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZGTJHPYZRYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320043
Record name 5-nitro-2-prop-2-enylisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

400076-44-0
Record name 5-nitro-2-prop-2-enylisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.